N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide
Description
BenchChem offers high-quality N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14(2)27-17-8-5-15(6-9-17)20(23)21-18-13-16(7-10-19(18)26-3)22-11-4-12-28(22,24)25/h5-10,13-14H,4,11-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSDKGYUIMRKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It plays an essential role in meiosis, but is dispensable for mitosis.
Mode of Action
It is known that cdk2 inhibitors typically work by preventing the activation of cdk2, thereby halting the cell cycle and inhibiting cell proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, which in turn can trigger programmed cell death or apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2. By inhibiting CDK2, the compound can potentially halt the cell cycle, leading to cell cycle arrest and apoptosis. This could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Activité Biologique
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a dioxidoisothiazolidin moiety, which is believed to enhance its interaction with biological targets.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 358.44 g/mol. The structure can be broken down into key components:
- Dioxidoisothiazolidin moiety : This part contributes to the compound's potential reactivity and biological activity.
- Methoxyphenyl group : Enhances lipophilicity, which may improve membrane permeability.
- Isopropoxybenzamide structure : Provides additional functional properties that may influence binding affinity and selectivity toward biological targets.
Biological Activity
Preliminary studies have indicated that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide exhibits several promising biological activities:
- Anticancer Properties : Research suggests that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation. The dioxidoisothiazolidin group may play a role in this activity by interacting with specific cellular pathways involved in tumor growth.
- Antimicrobial Activity : Similar derivatives have demonstrated the ability to inhibit bacterial growth, indicating potential applications in treating infections.
The exact mechanism of action for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide remains under investigation. However, it is hypothesized that the compound may interact with various enzymes or receptors involved in critical biological processes. Interaction studies using techniques such as molecular docking and enzyme inhibition assays are essential for elucidating these mechanisms.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some analogous compounds and their reported activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Trifluoromethylbenzamide | Trifluoromethyl group | Kinase inhibitor |
| N-(2-Methoxyphenyl)-4-pyrimidinamine | Contains pyrimidine ring | Anticancer properties |
| 5-Isothiazolidinecarboxylic acid | Isothiazolidine core | Antimicrobial activity |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide stands out due to its combination of a dioxidoisothiazolidin ring and an isopropoxybenzamide structure, potentially offering enhanced selectivity and potency in targeting specific biological pathways compared to other similar compounds.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- In Vitro Studies : Initial tests on cancer cell lines have shown that the compound can significantly reduce cell viability at certain concentrations. Further studies are needed to determine the IC50 values and explore the dose-response relationship.
- In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and therapeutic efficacy of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-isopropoxybenzamide. Early results indicate promising outcomes in tumor-bearing models.
- Mechanistic Studies : Ongoing research focuses on understanding how this compound affects signaling pathways associated with apoptosis and cell cycle regulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
